molecular formula C10H8O3S.H3N<br>C10H11NO3S B12755940 Ammonium naphthalene-1-sulphonate CAS No. 63453-81-6

Ammonium naphthalene-1-sulphonate

Cat. No.: B12755940
CAS No.: 63453-81-6
M. Wt: 225.27 g/mol
InChI Key: FWDSBAGKRBHRJH-UHFFFAOYSA-N
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Description

Ammonium naphthalenesulfonate is a chemical compound that belongs to the class of organic compounds known as naphthalenesulfonic acids. These compounds are characterized by the presence of a naphthalene moiety that carries a sulfonic acid group. Ammonium naphthalenesulfonate is commonly used as a fluorescent probe in biochemical and biological research due to its ability to bind to hydrophobic pockets of proteins and exhibit changes in fluorescence intensity and wavelength.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium naphthalenesulfonate can be synthesized through the sulfonation of naphthalene followed by neutralization with ammonium hydroxide. The reaction typically involves the following steps:

    Sulfonation of Naphthalene: Naphthalene is treated with sulfuric acid to introduce the sulfonic acid group, forming naphthalenesulfonic acid.

    Neutralization: The resulting naphthalenesulfonic acid is then neutralized with ammonium hydroxide to form ammonium naphthalenesulfonate.

Industrial Production Methods

In industrial settings, the production of ammonium naphthalenesulfonate involves large-scale sulfonation reactors where naphthalene is continuously fed and reacted with sulfuric acid. The reaction mixture is then neutralized with ammonium hydroxide, and the product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Ammonium naphthalenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid group.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Naphthalenesulfonic acid

    Substitution: Various substituted naphthalenesulfonates

Scientific Research Applications

Ammonium naphthalenesulfonate is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a fluorescent probe to study molecular assemblies and interactions.

    Biology: The compound is employed to investigate protein folding, aggregation, and conformational changes.

    Medicine: It is used in diagnostic assays to detect protein abnormalities and interactions.

    Industry: Ammonium naphthalenesulfonate is used in the formulation of dyes, detergents, and surfactants.

Mechanism of Action

The mechanism of action of ammonium naphthalenesulfonate involves its binding to hydrophobic pockets of proteins. The sulfonate group interacts with cationic side chains of proteins, while the hydrophobic naphthalene moiety binds to nonpolar regions. This binding results in changes in fluorescence intensity and wavelength, which can be used to monitor protein interactions and conformational changes.

Comparison with Similar Compounds

Similar Compounds

  • Sodium naphthalenesulfonate
  • Potassium naphthalenesulfonate
  • Calcium naphthalenesulfonate

Uniqueness

Ammonium naphthalenesulfonate is unique due to its specific binding properties and fluorescence characteristics. Unlike its sodium and potassium counterparts, the ammonium salt form exhibits distinct fluorescence behavior, making it particularly useful in fluorescence-based assays and studies.

Properties

CAS No.

63453-81-6

Molecular Formula

C10H8O3S.H3N
C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

azanium;naphthalene-1-sulfonate

InChI

InChI=1S/C10H8O3S.H3N/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);1H3

InChI Key

FWDSBAGKRBHRJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[NH4+]

Origin of Product

United States

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